molecular formula C9H9N3 B8803774 2-Methylquinoxalin-6-amine

2-Methylquinoxalin-6-amine

Cat. No.: B8803774
M. Wt: 159.19 g/mol
InChI Key: YKFVEQQFGNMNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoxalin-6-amine (CAS 4188-17-4) is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol [ citation:1 ]. This compound features a quinoxaline core, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in a diverse array of biologically active molecules [ citation:7 ]. The structure consists of a benzene ring fused to a pyrazine ring, substituted with a methyl group at the 2-position and an amine group at the 6-position [ citation:2 ]. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel chemical entities. It serves as a crucial precursor for the construction of more complex, functionalized quinoxaline libraries aimed at probing biological activity [ citation:7 ]. This building block is particularly valuable in anticancer research. Studies on structurally related 2,3-substituted quinoxalin-6-amine analogs have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), breast (MDA-MB-231), and prostate (PC3) cancers [ citation:7 ]. The amine functional group at the 6-position provides a handle for further chemical modification, allowing researchers to synthesize derivatives such as ureas, thioureas, sulfonamides, and acetylated compounds to explore structure-activity relationships (SAR) [ citation:7 ]. The mechanism of action for lead compounds derived from this scaffold has been shown to involve the induction of apoptosis, evidenced by caspase 3/7 activation and Poly (ADP-ribose) polymerase (PARP) cleavage [ citation:7 ]. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Handle with care, as it may cause skin, eye, and respiratory irritation [ citation:3 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,10H2,1H3

InChI Key

YKFVEQQFGNMNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylquinoxalin 6 Amine and Its Core Structure

Condensation Reactions in Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a compound containing two adjacent electrophilic carbons. This fundamental transformation has been refined over many years, leading to diverse and efficient protocols.

Reactions of ortho-Phenylenediamines with C3 Synthons (e.g., Glycerol (B35011), Ethyl Pyruvate)

To specifically install a methyl group at the C2 position of the quinoxaline ring, C3 synthons that can generate an α-keto aldehyde or a related reactive intermediate are employed. This approach offers an atom-economical route to 2-methylquinoxalines.

One innovative and environmentally friendly C3 synthon is glycerol , which is a readily available byproduct of biodiesel production. The reaction of 1,2-phenylenediamines with glycerol can be catalyzed by iridium complexes bearing N-heterocyclic carbene ligands. nih.gov In this system, the iridium catalyst first facilitates the dehydrogenation of glycerol to form glyceraldehyde, which then undergoes a dehydration reaction with the diamine. Subsequent cyclization and a final intramolecular dehydration yield the desired 2-methylquinoxaline (B147225). nih.gov This method is notable for its use of a sustainable C3 source and excellent atom efficiency. nih.gov

More traditional C3 synthons include pyruvic acid and its derivatives like ethyl pyruvate (B1213749) , as well as 2-oxopropionaldehyde . The condensation of o-phenylenediamine (B120857) with pyruvic acid in a solvent such as dimethylformamide (DMF) directly affords 3-methylquinoxalin-2-one. rsc.orgnih.gov Similarly, the reaction with 2-oxopropionaldehyde yields 2-methylquinoxaline. rsc.org These reactions provide a straightforward and reliable route to the 2-methyl substituted core structure.

Condensation with 1,2-Dicarbonyl Compounds and Derivatives

The most classical and widely utilized method for forming the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (α-diketone). researchgate.netresearchgate.net This reaction, first reported by Körner and Hinsberg, is highly efficient and versatile. chim.it The reaction typically proceeds by warming the two components in a suitable solvent, such as ethanol (B145695) or acetic acid. longdom.org

The scope of this reaction is broad, accommodating a wide variety of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of quinoxaline derivatives. rsc.org While the classic approach often requires elevated temperatures and acidic catalysts, modern modifications have enabled these reactions to proceed under milder conditions. researchgate.netlongdom.org Surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides, can also be employed in these condensation reactions to achieve the quinoxaline core. researchgate.netchim.it

Catalytic Approaches in 2-Methylquinoxaline Synthesis

To improve reaction rates, yields, and sustainability, a vast array of catalytic systems has been applied to the synthesis of the quinoxaline core. These catalysts often allow reactions to proceed under milder conditions, reduce reaction times, and minimize waste.

Metal-Catalyzed Systems (e.g., Iridium Complexes, Tin, Indium, Iron)

Transition metal catalysts have proven highly effective in quinoxaline synthesis through various mechanisms, including Lewis acid activation and transfer hydrogenation.

Iridium Complexes: As mentioned, iridium complexes are particularly effective in the synthesis of 2-methylquinoxaline from glycerol and diamines. nih.gov More broadly, iridium complexes can catalyze the synthesis of quinoxalines from diols and diamines in water, proceeding through a metal-ligand cooperative mechanism. semanticscholar.org These catalysts facilitate the acceptorless dehydrogenative coupling of vicinal diols to form the necessary 1,2-dicarbonyl intermediate in situ, which then condenses with the diamine. nih.govresearchgate.net

Indium: Elemental indium has been used to promote the reductive condensation of o-nitroanilines with 1,2-dicarbonyl compounds. In this one-pot reaction, indium reduces the nitro group to an amine, generating the o-phenylenediamine in situ, which then immediately condenses with the dicarbonyl compound to form the quinoxaline product with fair to excellent yields. nih.gov

Iron: Iron complexes, such as the Knölker complex, have been developed as catalysts for the one-pot synthesis of quinoxalines via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govresearchgate.net This system efficiently catalyzes both the reduction of the nitro group and the oxidation of the diol, with the alcohol serving as the hydrogen donor and the nitroarene as the hydrogen acceptor. nih.gov A key advantage of this protocol is that it requires no external redox agents and generates water as the only byproduct. nih.govresearchgate.net

Table 1: Overview of Selected Metal-Catalyzed Systems in Quinoxaline Synthesis
Metal CatalystReactantsKey FeaturesReference
Iridium Complexeso-Phenylenediamines + Glycerol/DiolsEnables use of sustainable reagents; proceeds via acceptorless dehydrogenative coupling. nih.govsemanticscholar.org
Iron (Knölker complex)2-Nitroanilines + Vicinal DiolsOne-pot transfer hydrogenative condensation; no external redox agents needed; water is the sole byproduct. nih.govresearchgate.net
Indium (elemental)o-Nitroanilines + 1,2-DiketonesPromotes in situ reduction of nitro group, followed by condensation. nih.gov

Heterogeneous Catalysis (e.g., Bentonite Clay K-10, Phosphate-Based Catalysts, Cellulose (B213188) Sulfuric Acid, TiO2-Pr-SO3H, Sulfonated Rice Husk Ash, Supported Heteropolyoxometalates)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Many solid acid catalysts have been successfully employed for quinoxaline synthesis.

Bentonite Clay K-10: This inexpensive and readily available clay acts as an efficient acidic catalyst for the condensation of 1,2-diamines with α-diketones. researchgate.netoiccpress.com Reactions can be carried out at room temperature in green solvents like ethanol, affording high to excellent yields in short reaction times. researchgate.net

Phosphate-Based Catalysts: Natural phosphate (B84403) (NP) and synthetic fluorapatite (B74983) phosphate (SFAP), often found in mineral fertilizers, have been used as stable, recyclable heterogeneous catalysts. semanticscholar.orgnih.gov These materials effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyls at room temperature, with natural phosphate demonstrating particularly high activity. nih.govopenalex.org

Cellulose Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid is an excellent green option for promoting quinoxaline synthesis. openalex.org It effectively catalyzes the condensation reaction under solvent-free conditions at room temperature, often requiring simple physical grinding of the reactants.

TiO2-Pr-SO3H: Nanocrystalline titania functionalized with propylsulfonic acid groups (TiO2-Pr-SO3H) serves as a highly efficient and reusable solid acid catalyst. Its use allows for clean reactions with short reaction times and quantitative yields under mild conditions.

Sulfonated Rice Husk Ash (RHA-SO3H): Rice husk ash, a waste product from agriculture, can be sulfonated to create a highly efficient and reusable solid acid catalyst. While its specific application to quinoxaline synthesis is an extension of its proven efficacy, it has been successfully used to synthesize other bis-heterocyclic compounds, demonstrating its potential as a green catalyst for acid-catalyzed condensation reactions.

Supported Heteropolyoxometalates (HPAs): HPAs, such as molybdophosphovanadates supported on alumina, are highly active catalysts for the synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. nih.gov These catalysts function efficiently at room temperature, providing excellent yields and can be easily recovered by filtration and reused. nih.gov

Table 2: Comparison of Heterogeneous Catalysts for Quinoxaline Synthesis
CatalystTypical ConditionsAdvantagesReference
Bentonite Clay K-10Room temp., EthanolInexpensive, mild conditions, high yields. researchgate.net
Phosphate-Based CatalystsRoom temp., Methanol (B129727)Readily available, recyclable, excellent yields. semanticscholar.orgnih.gov
Cellulose Sulfuric AcidRoom temp., Solvent-freeBiodegradable, recyclable, green. openalex.org
TiO2-Pr-SO3HRoom temp., EthanolHighly efficient, reusable, short reaction times.
Supported HeteropolyoxometalatesRoom temp., TolueneHigh activity, reusable, excellent yields. nih.gov

Organocatalysis (e.g., Pyridine, L-Proline, Acetic Acid)

Organocatalysts are small, metal-free organic molecules that can accelerate reactions. They represent a key area of green chemistry, avoiding the cost and potential toxicity of metal catalysts.

Pyridine: Pyridine is an effective base catalyst for the condensation-oxidation reaction of o-phenylenediamines with phenacyl bromides. researchgate.net The reaction proceeds smoothly at room temperature in a solvent like tetrahydrofuran (B95107) (THF) to give the corresponding quinoxaline derivatives in excellent yields. researchgate.net

L-Proline: The natural amino acid L-proline has emerged as a versatile and efficient organocatalyst for quinoxaline synthesis. researchgate.net It acts as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid group acting as a Brønsted acid. researchgate.net L-proline can catalyze the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild, often solvent-free conditions or in water, making it a particularly green and attractive option. researchgate.net

Acetic Acid: Acetic acid is frequently used as a catalyst or as an acidic solvent medium for the classical condensation of o-phenylenediamines with α-dicarbonyl or α-hydroxy ketones. rsc.orgchim.it It facilitates the dehydration and cyclization steps of the reaction, providing a simple and traditional method for accessing the quinoxaline core. rsc.org

Nanocatalyst Applications

The synthesis of quinoxaline derivatives, the core structure of 2-Methylquinoxalin-6-amine (B6236661), has been significantly advanced through the application of nanocatalysts, which offer high efficiency, reusability, and adherence to green chemistry principles. rsc.orgresearchgate.net These catalysts provide large surface areas and high reactivity, facilitating reactions under milder conditions. mlsu.ac.in Various metal-based nanoparticles have been explored for their catalytic activity in the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, the primary method for forming the quinoxaline ring. rsc.orgresearchgate.net

Several types of nanocatalysts have proven effective:

Nickel-based Nanocatalysts : These are popular in organic synthesis and have been successfully used for quinoxaline synthesis. rsc.org For instance, nickel nanocatalysts derived from plant extracts have been employed in solvent-free conditions, where the Lewis acid sites on the catalyst interact with the carbonyl oxygen of the reactants to facilitate the reaction. nih.gov

Cobalt-based Nanocatalysts : Cobalt nanoparticles, sometimes supported on materials like nitrogen-doped carbon or mesoporous silica (B1680970) (SBA-15), are effective for preparing quinoxalines under mild conditions. rsc.orgresearchgate.net These catalysts exhibit excellent activity and stability, allowing for multiple reuse cycles without significant loss of catalytic performance. researchgate.net

Copper-based Nanocatalysts : Copper nanoparticles are versatile and have been investigated for a wide range of organic transformations, including quinoxaline synthesis. nih.gov

Iron-based Nanocatalysts : Magnetic nanoparticles, such as those made from Fe3O4, can be functionalized with acidic groups to create highly efficient and easily recyclable catalysts for quinoxaline synthesis in environmentally friendly solvents like ethanol. rsc.orgresearchgate.net

The use of nanocatalysts addresses many drawbacks of traditional homogeneous and transition metal-based catalysts, such as low atom economy, difficulty in catalyst recovery, harsh reaction conditions, and the use of toxic solvents. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of quinoxalines is a major focus of current research, aiming to create more sustainable and environmentally friendly processes. ijirt.orgekb.eg This involves using greener solvents, alternative energy sources, and designing reactions that maximize efficiency and minimize waste. ijirt.orgtandfonline.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental and economic benefits, including reduced pollution, lower costs, and simplified procedures. ias.ac.in Several solvent-free methods for quinoxaline synthesis have been developed, often employing grinding techniques or microwave irradiation. rsc.orgtandfonline.com

One approach involves the physical grinding of 1,2-diamines and 1,2-dicarbonyl compounds with a solid acid catalyst, such as p-toluenesulfonic acid or cellulose sulfuric acid, at room temperature. tandfonline.comtandfonline.com This mechanochemical method is rapid, efficient, and clean, often leading to excellent yields in minutes without the formation of by-products. rsc.orgtandfonline.com Another effective solvent-free technique utilizes a recyclable sulfated polyborate catalyst, which combines both Lewis and Brønsted acidity to promote the reaction with high yields and short reaction times. ias.ac.in The absence of a solvent in these methods is considered optimal for both cost and ecological reasons. ias.ac.in Microwave irradiation is also frequently combined with solvent-free conditions to further accelerate the synthesis of quinoxaline derivatives. e-journals.intandfonline.comudayton.edu

CatalystReaction ConditionsKey AdvantagesReference
p-Toluenesulfonic acidGrinding, room temperatureExcellent yields, convenient, environmentally friendly tandfonline.com
Sulfated PolyborateHeating (80°C)High yields, short reaction times, recyclable catalyst ias.ac.in
Cellulose Sulfuric AcidGrinding, room temperatureBiodegradable and reusable catalyst, high purity tandfonline.com
None (Microwave)Microwave irradiationRapid, high yields, cleaner process e-journals.inudayton.edu

Aqueous Medium Reactions

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org The synthesis of quinoxalines in aqueous media aligns with green chemistry principles by eliminating the need for hazardous organic solvents. researchgate.netnih.gov

Several methodologies have been developed for synthesizing quinoxaline derivatives in water. One such method involves the condensation of α-halo ketones with o-phenylenediamines at 80°C, which proceeds in high yield without the need for any catalyst. rsc.org Another approach uses a catalytic amount of tetraethylammonium (B1195904) bromate (B103136) in water to mediate the condensation of 1,2-diketones and 1,2-diamines, resulting in short reaction times and high yields. bioinfopublication.orgresearchgate.net The use of biodegradable ionic liquids, such as [C8dabco]Br, as catalysts in aqueous media has also been reported to be effective and allows for catalyst recycling. researchgate.net These aqueous methods often feature simple work-up procedures, high atom economy, and are environmentally benign. researchgate.netbioinfopublication.org

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity. ijirt.orge-journals.intandfonline.com This technique is particularly well-suited for the synthesis of quinoxaline derivatives, providing a rapid and energy-efficient route. ijirt.orgnih.gov

Microwave-assisted synthesis of quinoxalines can be performed under various conditions, including solvent-free ("dry media") approaches or using green solvents like polyethylene (B3416737) glycol (PEG) or ethanol. tandfonline.comresearchgate.net In a solvent-free setting, reactants can be adsorbed onto a mineral support like acidic alumina, which also acts as a catalyst, leading to high yields in just a few minutes. researchgate.net When a polar solvent is used, it can act as an energy transfer medium, facilitating the reaction. researchgate.net For example, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been successfully carried out in PEG-400 under microwave irradiation, yielding excellent results with simple operation. tandfonline.com This method is considered a safer, cleaner, and environmentally benign alternative to traditional protocols. e-journals.in

Reaction MediumCatalyst/SupportReaction TimeYieldReference
Solvent-freeNone3.5 minutes80-90% e-journals.in
Solvent-freeAcidic Alumina3 minutes80-86% researchgate.net
PEG-400PEG-400ShortExcellent tandfonline.com
DMSONone3.5 minutesExcellent e-journals.in

Ultrasonic Irradiation Approaches

Ultrasound-assisted organic synthesis is a green chemistry technique that utilizes acoustic cavitation to accelerate reactions. niscpr.res.intandfonline.com This method enhances mass transfer and reaction rates, often under milder conditions and in shorter time frames compared to conventional methods. ijirt.orgniscpr.res.in

The synthesis of quinoxaline derivatives has been effectively achieved using ultrasonic irradiation. niscpr.res.in For instance, the oxidative cyclization of o-phenylenediamine and α-bromo ketones can be carried out in ethanol with a base under ultrasound, providing a simple, environmentally friendly route with mild conditions and reduced reaction times. niscpr.res.in Catalyst-free synthesis is also possible; the condensation of various 1,2-diamines and 1,2-diketones proceeds in excellent yields (80-99%) in ethanol at room temperature under ultrasound irradiation. researchgate.netscielo.br The choice of solvent can be critical, with protic solvents like ethanol often providing the best results in terms of yield and reaction time. niscpr.res.in This approach offers advantages such as high yields, simple experimental operations, lower reaction temperatures, and economic and environmental benefits. tandfonline.comresearchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

A core principle of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) and minimize the generation of waste. ijirt.orgrsc.org In the context of quinoxaline synthesis, this is achieved by developing efficient, one-pot condensation reactions that avoid the use of toxic reagents and solvents, thereby reducing the environmental factor (E-factor). rsc.orgunicam.it

Methodologies that contribute to high atom economy and waste minimization include:

Catalyst-free reactions : Performing the synthesis in benign media like water or under solvent-free conditions without a catalyst simplifies the process and eliminates waste associated with catalyst production and removal. rsc.orgresearchgate.net

Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as sulfated polyborate or biodegradable ionic liquids, allows for their repeated use, reducing waste and cost. ias.ac.inresearchgate.net

Use of Green Solvents : Employing water or natural deep eutectic solvents (NADESs) instead of volatile organic compounds significantly lowers the process mass intensity (PMI) and E-factor. unicam.it For example, using a choline (B1196258) chloride/water NADES allows for a fast reaction and the ability to recycle the solvent system multiple times. unicam.it

Solvent-Free Protocols : Eliminating solvents altogether, as seen in mechanochemical grinding methods, leads to a near-zero E-factor, representing an exceptionally sustainable approach. rsc.org

These strategies align with the global goal of sustainable development by significantly reducing the environmental footprint of chemical synthesis. tandfonline.com

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of quinoxaline synthesis, these strategies allow for the construction of the bicyclic ring system in a single operation from simple and readily available starting materials.

An innovative one-pot approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method is particularly noteworthy as it circumvents the need for external oxidizing or reducing agents. The iron catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a 1,2-dicarbonyl compound in situ. These intermediates then undergo condensation to form the quinoxaline ring. For instance, the reaction of a substituted 2-nitroaniline (B44862) with a vicinal diol in the presence of an iron complex can yield the corresponding quinoxaline derivative in good yields. nih.gov This strategy can be adapted for the synthesis of 2-methyl-6-aminoquinoxaline by starting with the appropriately substituted 4-amino-2-nitroaniline and a suitable diol that would introduce the methyl group at the 2-position.

Another versatile one-pot synthesis of 2-methylquinoxaline derivatives utilizes glycerol as a C3 source in a reaction with 1,2-phenylenediamines catalyzed by iridium complexes bearing an N-heterocyclic carbene (NHC) ligand. This environmentally benign approach boasts excellent atom efficiency. The reaction proceeds under reflux conditions, and by using a substituted 1,2-phenylenediamine such as 1,2,4-triaminobenzene, it is conceivable to synthesize this compound directly.

Furthermore, a convenient one-pot, metal-free synthesis of substituted quinoxalines has been developed from o-phenylenediamines and ynones. acs.org This process involves a sequence of an intermolecular Michael addition, a dehydration condensation, and a base-promoted C-α-CH2-extrusion, affording a high degree of regioselectivity. acs.org While not a direct multi-component reaction in the strictest sense, its one-pot nature and high efficiency make it a valuable strategy.

Below is an interactive data table summarizing various one-pot synthetic strategies for quinoxaline derivatives.

Catalyst/PromoterReactantsKey FeaturesReference
Iron Complex2-Nitroanilines, Vicinal DiolsTransfer hydrogenative condensation, no external redox agents. nih.gov
Iridium-NHC Complex1,2-Phenylenediamines, GlycerolUtilizes a renewable C3 source, high atom economy.
Base-promotedo-Phenylenediamines, YnonesMetal-free, high regioselectivity, CH2-extrusion. acs.org

Stereoselective and Regioselective Synthesis Considerations

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. While this compound itself is not chiral, the development of stereoselective methods for the synthesis of quinoxaline derivatives is a burgeoning area of research, particularly for the synthesis of chiral ligands and biologically active molecules.

Stereoselective Synthesis:

Stereoselective synthesis of quinoxalines often focuses on the creation of chiral centers within the quinoxaline scaffold or its derivatives. One notable example is the asymmetric synthesis of tetrahydroquinoxalines, the reduced form of quinoxalines. While not directly applicable to the aromatic this compound, these methods highlight the potential for creating chiral quinoxaline-based structures. For instance, the enantioselective synthesis of atropisomeric indoles via iron-catalyzed oxidative cross-coupling suggests that similar strategies could potentially be explored for quinoxalines to create axially chiral biaryl systems. ox.ac.uk The synthesis of long-chain quinoxaline metallocyclophanes has also demonstrated stereoisomerism, where the configuration of the metal complexes leads to an extended molecular shape. nih.gov

Regioselective Synthesis:

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted quinoxalines like this compound. The reaction of an unsymmetrical 1,2-diaminobenzene with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of two regioisomers.

A concise approach for the regioselective synthesis of quinoxalin-2-one derivatives has been developed where the regioselectivity is controlled by the acidity or basicity of the reaction medium. semanticscholar.org In acidic conditions, one regioisomer is predominantly formed, while in basic conditions, the other isomer is favored. This acid/base-regulated strategy offers a powerful tool for controlling the outcome of the cyclization reaction. Although this method yields a quinoxalin-2-one, it demonstrates a key principle of regiocontrol that could be applied to the synthesis of other quinoxaline derivatives.

The reaction of substituted o-phenylenediamines with α-ketoesters can be directed to selectively produce either the 6-substituted or 7-substituted quinoxalin-2-one as the major product by tuning the reaction conditions. semanticscholar.org For example, using acetic acid promotes the formation of one isomer with a high ratio, which can be reversed by using basic conditions. semanticscholar.org

The regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands has also been reported, where the regioselectivity of the imine formation was determined through isotopic labeling experiments. nih.gov This level of control is crucial for the synthesis of well-defined metal complexes and functional materials.

Advanced Precursor Synthesis for Functionalized Quinoxalines

The synthesis of functionalized quinoxalines often relies on the availability of appropriately substituted precursors, particularly substituted 1,2-diaminobenzenes and 1,2-dicarbonyl compounds. The development of efficient methods for the synthesis of these precursors is therefore of great importance.

A direct precursor to this compound is 2-methyl-6-nitroquinoxaline, which can be subsequently reduced to the desired amine. A method for the bulk scale synthesis of 2-methyl-6-nitroquinoline (B57331) has been reported, and similar principles can be applied to the synthesis of the quinoxaline analogue. nih.gov This involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde. The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

The synthesis of functionalized 1,2-diaminobenzene derivatives is another key aspect. Poly(1,2-diaminobenzene) has been synthesized through the oxidation of 1,2-diaminobenzene, showcasing the reactivity of this precursor. uss.clresearchgate.net Substituted 1,2-diaminobenzenes can be prepared through various aromatic substitution reactions, followed by reduction of a nitro group ortho to an amino group.

The following table lists some key precursors and their synthetic relevance for preparing functionalized quinoxalines.

PrecursorTarget MoietySynthetic RelevanceReference
2-Methyl-6-nitroquinoxalineThis compoundDirect precursor, requires reduction of the nitro group. nih.gov
Substituted 1,2-DiaminobenzenesSubstituted QuinoxalinesKey building block for introducing substituents on the benzene (B151609) ring of the quinoxaline core. uss.clresearchgate.net
Vicinal Diols1,2-Dicarbonyl compoundsIn situ generation of dicarbonyls in one-pot syntheses. nih.gov

Chemical Transformations and Functionalization of 2 Methylquinoxalin 6 Amine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The electron-donating nature of the amino group at the C-6 position and the methyl group at the C-2 position influences the regioselectivity of electrophilic aromatic substitution on the 2-Methylquinoxalin-6-amine (B6236661) core. The benzene (B151609) ring of the quinoxaline system is generally more susceptible to electrophilic attack than the pyrazine (B50134) ring.

Halogenation Strategies

Halogenation of aminoquinoxalines is a key transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The directing effect of the amino group at C-6 makes the C-5 position the most probable site for electrophilic attack.

For instance, the bromination of 6-aminoquinoxaline (B194958) with bromine in glacial acetic acid at low temperatures (0°C) selectively yields 6-amino-5-bromoquinoxaline. Similarly, reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in solvents like dichloromethane (B109758) are effective for this regioselective bromination. smolecule.comgoogle.com The use of DBDMH can result in high yields, up to 97.6%. This high regioselectivity is attributed to the electron-donating effect of the amino group activating the C-5 position for electrophilic attack.

Table 1: Halogenation of Aminoquinoxalines

Starting Material Reagent(s) Solvent Product Yield Reference(s)
6-Aminoquinoxaline Bromine Glacial Acetic Acid 6-Amino-5-bromoquinoxaline 82%
6-Aminoquinoxaline Dibromohydantoin Dichloromethane 6-Amino-5-bromoquinoxaline 98%
6-Aminoquinoxaline N-Bromosuccinimide Halogenated Solvents 6-Amino-5-bromoquinoxaline - smolecule.com

Nitration and Subsequent Reduction for Amine Introduction

Nitration of the quinoxaline ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid (or oleum), due to the deactivating effect of the nitrogen atoms in the pyrazine ring. core.ac.ukijpsr.come-journals.in The reaction on an unsubstituted quinoxaline under forcing conditions can lead to a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. core.ac.uke-journals.in For substituted quinoxalines, the position of nitration is influenced by the existing substituents. For example, nitration of quinoxalin-2(1H)-ones can occur selectively at the C5 or C7 position. rsc.orgresearchgate.net

The introduction of a nitro group onto the this compound scaffold would likely be directed by the activating amino and methyl groups. Once introduced, the nitro group can be readily reduced to an additional amino group, providing a route to diaminosubstituted quinoxalines. Common reduction methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or sodium dithionite. thieme-connect.de For example, 6-nitroquinoxaline (B1294896) can be reduced to 6-aminoquinoxaline using Pd/C in methanol (B129727) or ethanol (B145695) at elevated temperature and pressure. This subsequent reduction is a crucial step for accessing precursors for more complex molecules. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) reactions are a powerful tool for modifying the quinoxaline core, particularly when it is substituted with a good leaving group like a halogen.

Modification of Halo-Substituted Quinoxalines with Amines

Halo-substituted quinoxalines are valuable intermediates for the synthesis of aminoquinoxalines. mdpi.com The reaction of a halo-quinoxaline, such as a fluoro- or chloro-derivative, with various primary or secondary amines can introduce a diverse range of amino functionalities onto the quinoxaline scaffold. These reactions often require elevated temperatures and can be accelerated using microwave irradiation. mdpi.com For instance, 6-fluoroquinoxalines react with various aliphatic amines and nitrogen-containing heterocycles in the presence of a base like potassium carbonate in DMSO, with reaction times significantly shortened by microwave heating. mdpi.com

The efficiency of these substitutions can be influenced by the nature of the amine and the substituents on the quinoxaline ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely used method for forming C-N bonds between aryl halides and amines under milder conditions. jk-sci.comorganic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

Table 2: Nucleophilic Substitution of 6-Fluoroquinoxalines with Amines

6-Fluoroquinoxaline Derivative Amine Conditions Yield Reference(s)
6-Fluoroquinoxaline Pyrrolidine K₂CO₃, DMSO, 200°C, 30 min (Microwave) - mdpi.com
2,3-Difuryl-6-fluoroquinoxaline Cyclic Secondary Amines K₂CO₃, DMSO, Microwave Excellent mdpi.com
2,3-Dimethyl-6-fluoroquinoxaline Amines K₂CO₃, DMSO, Microwave (prolonged time) - mdpi.com

Ether Linkage Formation

The formation of ether linkages on the quinoxaline scaffold can be achieved through nucleophilic substitution of a halo-quinoxaline with an alcohol or a phenol. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the synthesis of diaryl ethers from an aryl halide and a phenol. google.comorganic-chemistry.org While traditional Ullmann conditions can be harsh, modern variations use catalytic amounts of copper and can proceed at lower temperatures. google.comresearchgate.net For example, 2-chloro-3-methylquinoxaline (B189447) can react with 4-hydroxybenzaldehyde (B117250) to form an ether linkage at the C-2 position. nih.gov The synthesis of poly(aryl ether phenylquinoxaline) has also been accomplished via Ullmann ether condensation. grafiati.comkisti.re.kr

Carbonyl and Amine Group Derivatization

The existing amino group at the C-6 position of this compound is a prime site for derivatization to generate a wide array of analogs. Standard reactions for primary amines, such as acylation and sulfonylation, can be readily applied.

Acylation of the amino group to form amides can be achieved using acyl chlorides or anhydrides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. mdpi.com For example, 2,3-diphenylquinoxaline-6-sulfonyl chloride, formed from the corresponding quinoxaline, reacts with various amines to produce a library of quinoxaline sulfonamides. mdpi.com While direct sulfonation of the amino group on 6-aminoquinoxaline-2,3(1H,4H)-dione is not documented, analogous quinoxaline-diones can be sulfonated at the 6-position with chlorosulfonic acid.

Recent developments have also explored the C-H acylation of quinoxalin-2(1H)-ones at the C-3 position using aldehydes or α-oxo-carboxylic acids, often employing mechanochemical or photoredox catalysis. rsc.orgrsc.orgresearchgate.net These methods provide direct routes to C3-acylated quinoxalinones. rsc.org

Schiff Base Formation

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. ekb.eg This condensation reaction is a fundamental transformation in organic synthesis, initiated by the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the final azomethine group (-C=N-). dergipark.org.tr

For this compound, the primary amino group at the 6-position readily undergoes condensation with various aromatic and aliphatic aldehydes. The general procedure involves refluxing equimolar amounts of the aminoquinoxaline and the respective aldehyde in a suitable solvent, such as glacial acetic acid or ethanol. dergipark.org.trnih.gov The formation of the Schiff base introduces a new substituent onto the quinoxaline core, connected via an imine linkage, which can be valuable for further synthetic modifications or for evaluating the biological properties of the resulting compounds.

The general reaction is as follows:

This compound + R-CHO → 2-Methyl-6-(arylideneamino)quinoxaline + H₂O

Below is a table summarizing examples of Schiff base formation from aromatic amines.

Table 1: Synthesis of Schiff Bases from Aromatic Amines and Aldehydes

Amine Reactant Aldehyde Reactant Solvent Conditions Product Ref
Naphtha[1,2-d]thiazol-2-amine Substituted aromatic aldehyde Glacial Acetic Acid Reflux, 8h 2-(Substituted-benzylideneamino)naphthothiazole nih.gov
2,5-Diamino benzene sulfonic acid 2-Hydroxybenzaldehyde Ethanol Reflux, 5h 2,5-bis((E)-(2-hydroxybenzylidene)amino)benzene sulfonic acid dergipark.org.tr

Mannich Reactions

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgtaylorandfrancis.com The reactants are typically an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgbyjus.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.orgbyjus.com

In the context of this compound, the 6-amino group can serve as the amine component in the Mannich reaction. This allows for the introduction of a β-aminocarbonyl moiety onto the quinoxaline scaffold. The reaction involves treating this compound with formaldehyde and a compound containing an active methylene (B1212753) group, such as a ketone, in an appropriate solvent. This transformation provides a pathway to more complex structures with potential applications in medicinal chemistry. researchgate.netscribd.com While specific examples involving this compound are not prevalent in the cited literature, the general reactivity of aromatic amines in Mannich reactions suggests its feasibility. gijash.comrsc.org

The general mechanism involves two main steps:

Formation of an iminium ion from the amine and formaldehyde. byjus.com

Attack of the enolized ketone on the iminium ion to form the Mannich base. byjus.com

Amide Bond Formation

The amino group of this compound is a key functional handle for the synthesis of amide derivatives. Amide bonds can be readily formed through the acylation of the amine with various reagents, such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. libretexts.orgsioc-journal.cn

A common method involves the Schotten-Baumann reaction, where an acyl chloride is added to a solution of the amine in the presence of a base. fishersci.it Alternatively, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides can be used to facilitate amide bond formation directly from carboxylic acids under mild conditions. fishersci.it These methods have been applied to synthesize a variety of N-quinoxalinyl benzamides. For instance, N-(4-methoxyphenyl)-3-((3-methylquinoxalin-2-yl)amino)benzamide has been synthesized, demonstrating the utility of this reaction. mdpi.com This transformation is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Table 2: Selected Methods for Amide Synthesis

Method Reagents General Conditions Ref
Acyl Chloride Amine, Acyl Chloride, Base (e.g., DIEA) DCM, RT, 8-16h fishersci.it
Carbodiimide Carboxylic Acid, Amine, Carbodiimide, HOBt, Base DMF, 0°C to RT, 30-60 min fishersci.it
HATU Coupling Carboxylic Acid, Amine, HATU, Base (e.g., DIEA) DMF, 0°C to RT, 30-60 min fishersci.it

Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be converted into urea and thiourea derivatives through reactions with isocyanates and isothiocyanates, respectively. These functional groups are important pharmacophores found in many biologically active molecules. nih.gov

The synthesis of thiourea derivatives is typically achieved by reacting the amine with an appropriate isothiocyanate in a suitable solvent. nih.gov For example, 1-phenyl-3-(4-(quinoxalin-2-yl)amino)phenyl) thiourea derivatives have been synthesized as part of studies exploring their biological activities. mdpi.com Similarly, urea derivatives are formed when the amine reacts with an isocyanate. The synthesis of isothiocyanates themselves often starts from a primary amine, which is converted to a dithiocarbamate (B8719985) salt using carbon disulfide, followed by desulfurization. d-nb.inforesearchgate.net These reactions expand the chemical space accessible from the this compound starting material.

Table 3: Synthesis of N-acyl Thiourea Derivatives

Step Reaction Reagents Conditions Ref
1 Isothiocyanate Formation Acid Chloride, Ammonium Thiocyanate Anhydrous Acetone nih.gov

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents an atom-economical approach to modify the core structure of heterocyclic compounds like this compound. These strategies allow for the introduction of new substituents at positions that are otherwise difficult to functionalize through classical methods. Research in this area has focused on the C-H bonds of the quinoxaline ring and the methyl group at the C-2 position.

Alkylation and Arylation Methods

Alkylation: C-H alkylation of the 2-methylquinoxaline (B147225) scaffold has been achieved through various transition-metal-catalyzed reactions. One approach involves the alkylation of the C(sp³)–H bonds of the methyl group. For example, 2-methyl N-heteroarenes, including 2-methylquinoxaline, can be alkylated with alcohols using catalysts based on iridium, nickel, or cobalt. mdpi.com However, the reactivity of 2-methylquinoxaline can sometimes be lower compared to other heterocycles like 2-methylquinoline. mdpi.com Another strategy is the direct C-H alkylation of the quinoxalinone ring (an oxidized derivative) at the C-3 position using organoboron compounds in an electrochemical setup. rsc.org Furthermore, palladium-catalyzed non-directed C-H alkylation has been reported where 2-methyl quinoxaline itself can act as a ligand to facilitate the reaction. chemrxiv.orgchemrxiv.org

Arylation: Direct C-H arylation of the quinoxaline core, particularly at the C-3 position of quinoxalin-2(1H)-ones, has been extensively studied. researchgate.net These reactions often employ palladium catalysts and various arylating agents like arylboronic acids, arylamines, or diaryliodonium salts. researchgate.net For 2-arylquinoxalines, the quinoxaline moiety can function as an integrated directing group to facilitate the ortho-arylation of the C-2 aryl substituent. souleresearchgroup.org These methods provide powerful tools for synthesizing complex, poly-aromatic quinoxaline structures.

Direct Amination of Quinoxalinones

The direct amination of C-H bonds is a valuable transformation for introducing nitrogen-containing functional groups. In the context of the quinoxaline scaffold, this reaction is predominantly reported for quinoxalin-2(1H)-one derivatives, which are accessible from 2-methylquinoxaline precursors via oxidation. The C-H amination typically occurs at the C-3 position of the quinoxalinone ring.

Several methodologies have been developed to achieve this transformation:

Metal-Free Amination: Hypervalent iodine reagents, such as PIDA (phenyliodine diacetate), can mediate the direct C-H amination of quinoxalinones with heteroaromatic amines under metal-free conditions. rhhz.net

Copper-Catalyzed Amination: Copper-based catalysts, including copper-organic frameworks (MOFs), have been employed for the oxidative C-H amination of quinoxalin-2(1H)-ones with both alkylamines and benzylamines, using molecular oxygen as a green oxidant. nih.govresearchgate.net

Electrochemical Amination: An electrochemical approach allows for the dehydrogenative cross-coupling of quinoxalin-2(1H)-ones with a range of secondary amines and azoles, avoiding the need for chemical oxidants. thieme-connect.com

Photocatalytic Amination: Visible-light-induced methods have also been developed for the C-H amination of quinoxalinones, offering a mild and sustainable reaction pathway. acs.org

These strategies highlight that the conversion of the this compound scaffold to its corresponding quinoxalinone derivative opens up a rich area of C-H functionalization chemistry at the C-3 position.

Phosphorylation, Sulfenylation, and Trifluoromethylation

The functionalization of the quinoxaline core is a key strategy for modulating the physicochemical and pharmacological properties of these heterocycles. Among the various transformations, phosphorylation, sulfenylation, and trifluoromethylation introduce important pharmacophores that can enhance biological activity.

Phosphorylation

The introduction of a phosphoryl group onto the quinoxaline scaffold can be achieved through methods like visible-light photoredox catalysis. While direct phosphorylation of this compound is not extensively detailed, related transformations on quinoxalin-2(1H)-one derivatives provide insight into potential synthetic routes. For instance, the C3-H phosphorylation of quinoxalin-2(1H)-ones has been accomplished using various diarylphosphine oxides. acs.orgacs.org This type of reaction typically involves a radical mechanism, often initiated by a photocatalyst, to form a C-P bond. acs.org A general protocol might involve reacting the quinoxaline substrate with a phosphorylating agent, such as diphenylphosphine (B32561) oxide, in the presence of a suitable catalyst and light source. acs.org

Sulfenylation

Sulfenylation introduces a thioether linkage, a common motif in bioactive molecules. The C3-position of quinoxalin-2(1H)-one is susceptible to functionalization, including sulfenylation. researchgate.net Photocatalyst-free, visible-light-promoted cross-dehydrogenative coupling (CDC) reactions between quinoxalin-2(1H)-ones and thiols have been developed. researchgate.netrsc.org These reactions can proceed in the open air, using dioxygen as a crucial component of the transformation. researchgate.net The mechanism is believed to involve the generation of a thiyl radical from the thiol, which then attacks the quinoxalinone ring. researchgate.net Heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), have also been employed to facilitate this transformation under visible light, offering advantages in catalyst recyclability. nih.gov

ReactionQuinoxaline SubstrateReagentConditionsProductYieldRef
Sulfenylation Quinoxalin-2(1H)-oneThiophenolVisible light, air, catalyst-free3-(phenylthio)quinoxalin-2(1H)-oneGood to excellent researchgate.netrsc.org
Sulfenylation Quinoxalin-2(1H)-oneVarious thiolsg-C3N4, visible light, air3-sulfenylated quinoxalin-2(1H)-onesGood to excellent nih.gov
Sulfenylation Quinoxalin-2(1H)-oneVarious thiolsRhodamine B, visible light, air3-sulfenylated quinoxalin-2(1H)-onesGood rsc.org

Trifluoromethylation

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethylation of quinoxaline scaffolds can be achieved through various radical-based methods. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois' reagent, are common sources for the CF3 radical. researchgate.netnih.gov

Visible-light-mediated C-H trifluoromethylation of quinoxalin-2(1H)-ones at the C3-position has been reported without the need for an external photocatalyst. researchgate.net In some cases, the quinoxalinone substrate itself can act as a photosensitizer. acs.org Copper-catalyzed reactions also provide a pathway for trifluoromethylation, where a Cu-CF3 species is generated in situ and reacts with the heterocyclic substrate. beilstein-journals.org These reactions can convert aromatic amines into trifluoromethylated arenes via Sandmeyer-type transformations. beilstein-journals.orgorganic-chemistry.org Graphene oxide has also been explored as a carbocatalyst for the multicomponent trifluoromethylation of quinoxalinones with alkynes and Langlois' reagent. nih.gov

ReactionSubstrateCF3 SourceConditionsProductYieldRef
Trifluoromethylation Quinoxalin-2(1H)-oneCF3SO2NaVisible light (blue LEDs), air3-Trifluoromethylquinoxalin-2(1H)-oneModerate to excellent researchgate.net
Trifluoromethylation ArylamineUmemoto's reagentCu(OTf)2, iAmONOTrifluoromethylated areneModest to good beilstein-journals.org
Trifluoromethylation Quinoxalinone, AlkyneCF3SO2NaGraphene Oxide, 120 °C3-Trifluoroalkylated quinoxalin-2(1H)-oneModerate to good nih.gov

Cyclization Reactions Involving this compound Fragments

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions often involve the amino group at the C6 position or functional groups introduced at other positions of the quinoxaline ring.

A notable example involves the transformation of 2-hydrazino-3-methylquinoxaline, a derivative conceptually related to this compound. This hydrazino derivative undergoes condensation with substituted benzoylacetonitriles to yield 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. research-nexus.net These products are versatile intermediates for further cyclization. For instance, they can be converted into tetracyclic systems like 3,4-diaryl-1-(3-methylquinoxalin-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e] beilstein-journals.orgthiazepin-7(6H)-ones. Another pathway leads to the formation of 2-(3-aryl-4,5,6,7-tetrahydro-5-alkyl/aryl-1H-pyrazolo[3/4-d]pyrimidin-1-yl)-3-methylquinoxalines. research-nexus.net

Another strategy for forming fused quinoxalines is the intramolecular cyclization of appropriately substituted precursors. For example, mono-propargylated aromatic ortho-diamines can undergo intramolecular hydroamination and hydroarylation, catalyzed by main group metal Lewis acids like tin(IV) chloride or indium(III) chloride, to form the quinoxaline ring system. rsc.org This methodology can be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines, which involves an initial reduction of the nitro group to an amine, followed by cyclization. rsc.org While this builds the quinoxaline core itself, similar principles of intramolecular cyclization could be applied to derivatives of this compound to construct additional fused rings.

Starting MaterialReagentsConditionsProductRef
2-Hydrazino-3-methylquinoxaline, Substituted benzoylacetonitriles-Condensation2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines research-nexus.net
ortho-Nitro N-propargylanilineSnCl2·2H2O or In powder, HClReflux in 2-propanol2-Methylquinoxalines rsc.org
2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalinesVariesCyclizationFused pyrazolothiazepines or pyrazolopyrimidines research-nexus.net

Oxidative and Reductive Transformations

The this compound scaffold is amenable to both oxidative and reductive chemical changes, which can alter the oxidation state of the heterocyclic core, the methyl group, or the amino substituent.

Oxidative Transformations

The methyl group at the C2 position is a common site for oxidation. Biocatalytic methods have been developed for the selective oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid. researchgate.net This transformation is achieved using microorganisms or their isolated enzymes, such as monooxygenases and dioxygenases, which can perform multi-step oxidations from a methyl group to a carboxylic acid under mild conditions. researchgate.net Chemical oxidation can also be employed. For instance, the N-hydroxyphthalimide (NHPI) radical catalyst system, often used with co-catalysts like Co(II) or Mn(II) salts under an oxygen atmosphere, can oxidize methyl-substituted aza-aromatics to their corresponding carboxylic acids. researchgate.net

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The synthesis of quinoxaline 1,4-dioxides can be achieved by the direct oxidation of the parent quinoxaline. mdpi.com Furthermore, the amino group can participate in oxidative coupling reactions. For example, visible light-induced C-H/N-H cross-dehydrogenative coupling between quinoxalinones and aliphatic amines can form 3-aminoquinoxalin-2(1H)-ones, using air as a green oxidant and without the need for an external photocatalyst. acs.org

Reductive Transformations

Reductive processes typically target the pyrazine ring of the quinoxaline system. The reduction of the quinoxaline core can lead to dihydro- or tetrahydroquinoxaline derivatives. A key synthetic route to quinoxalines involves the reductive cyclization of ortho-nitroaniline derivatives. For example, the one-pot synthesis of 2-methylquinoxalines from ortho-nitro N-propargyl anilines involves the stoichiometric reduction of the nitro group using reagents like tin(II) chloride dihydrate (SnCl2·2H2O) or indium powder, followed by acid-catalyzed cyclization. rsc.org This highlights the compatibility of the quinoxaline-forming cyclization with in situ reduction conditions.

Reaction TypeSubstrateReagents/CatalystProductRef
Oxidation 2-MethylquinoxalineBiocatalyst (e.g., monooxygenase)2-Quinoxalinecarboxylic acid researchgate.net
Oxidation Quinoxalin-2(1H)-one, Aliphatic amineVisible light, air3-Aminoquinoxalin-2(1H)-one acs.org
Oxidation QuinoxalineOxidizing agentsQuinoxaline 1,4-dioxide mdpi.com
Reduction/Cyclization ortho-Nitro N-propargylanilineSnCl2·2H2O or In powder2-Methylquinoxaline rsc.org

Synthesis and Exploration of Derivatives and Analogues of 2 Methylquinoxalin 6 Amine

Quinoxalinone Derivatives

Quinoxalinone derivatives are a significant class of compounds synthesized from 2-Methylquinoxalin-6-amine (B6236661) and its parent structures. The synthesis often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with α-keto acids or their esters.

A common method for synthesizing quinoxalin-2(1H)-one derivatives involves the reaction of o-phenylenediamines with α-keto compounds. For instance, the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate (B1213749) in acetic acid yields 6-benzoyl-3-methyl-2(1H)quinoxalinone as the major product. mdpi.com This reaction's regioselectivity is governed by the electronic effects of the substituents on the diamine. The benzoyl group deactivates the para-amino group, leading the meta-amino group to initiate the cyclization. mdpi.com

Alkylation of the resulting quinoxalinone is a common subsequent reaction. For example, 6-benzoyl-3-methyl-2(1H)quinoxalinone can be N-alkylated using dimethyl sulphate in the presence of sodium hydroxide (B78521) to produce 6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone. mdpi.com Alternatively, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate affords the corresponding ester derivative. mdpi.com

Another synthetic route to quinoxalinones involves the reductive cyclization of nitro-amino phenyl derivatives. For example, the reaction of 5-chloro-2-nitro-phenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent oxidation, yields 6-chloro-1H-quinoxalin-2-one. sapub.org

The following table summarizes some synthesized quinoxalinone derivatives and their starting materials.

Starting MaterialReagent(s)ProductReference
4-benzoyl-1,2-phenylenediamineSodium pyruvate, Acetic acid6-benzoyl-3-methyl-2(1H)quinoxalinone mdpi.com
6-benzoyl-3-methyl-2(1H)quinoxalinoneDimethyl sulphate, NaOH6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone mdpi.com
6-benzoyl-3-methyl-2(1H)quinoxalinoneEthyl chloroacetate, K2CO3Ethyl (6-benzoyl-3-methyl-2-oxo-2H-quinoxalin-1-yl)acetate mdpi.com
5-chloro-2-nitro-phenylamine1. Chloroacetyl chloride 2. H2/Pd-C 3. H2O26-chloro-1H-quinoxalin-2-one sapub.org

Quinoxaline (B1680401) N-Oxides and Quinoxaline 1,4-Dioxides

Quinoxaline N-oxides and 1,4-dioxides are another important class of derivatives, often synthesized through the Beirut reaction. This reaction involves the condensation of a benzofuroxan (B160326) (a cyclic N-oxide) with a β-dicarbonyl compound or its enamine equivalent. researchgate.netnih.gov The electronic nature of the substituents on the benzofuroxan ring can influence the regioselectivity of the reaction, potentially leading to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. researchgate.netnih.gov

For instance, the reaction of a substituted benzofurazan-1-oxide with acetylacetone (B45752) in the presence of triethylamine (B128534) can yield 2-acetyl-3-methylquinoxaline-1,4-dioxide derivatives. brieflands.com These derivatives can then undergo further modifications, such as aldol (B89426) condensation with aromatic aldehydes to produce more complex structures. brieflands.com

The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides proceeds via the condensation of benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds. nih.gov These halogenated quinoxaline 1,4-dioxides can be further functionalized through nucleophilic aromatic substitution, where a halogen atom is replaced by an amine, such as piperazine, to create derivatives with altered properties. nih.gov

The following table provides examples of synthesized quinoxaline N-oxide and 1,4-dioxide derivatives.

Starting MaterialReagent(s)ProductReference
Benzofurazan-1-oxideAcetylacetone, Triethylamine2-acetyl-3-methylquinoxaline-1,4-dioxide brieflands.com
2-acetyl-3-methylquinoxaline-1,4-dioxideAryl aldehyde, Diethylamine2-(3-aryl-2-propenyl)-3-methylquinoxaline-1,4-dioxides brieflands.com
Substituted BenzofuroxansTrifluoromethyl-substituted 1,3-dicarbonyl compounds2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides nih.gov
6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxidesN-Boc-piperazine7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides nih.gov

Polycyclic Systems Incorporating the 2-Methylquinoxaline (B147225) Moiety

The 2-methylquinoxaline core can be integrated into larger, polycyclic systems, such as pyrroloquinoxalines, imidazoquinoxalines, and pyridazinoquinoxalines. These fused heterocyclic systems are often constructed by building additional rings onto the pre-existing quinoxaline structure.

For example, imidazoquinoxalines can be synthesized from quinoxalin-6-amine derivatives. The structural features of these compounds combine the quinoxaline and imidazoline (B1206853) scaffolds, which are both known to be pharmacologically relevant.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems can be achieved through various modern synthetic methodologies. researchgate.net While not always starting directly from this compound, these methods demonstrate how quinoxaline-like structures can be incorporated into larger, more complex frameworks. For example, palladium-catalyzed cascade reactions involving C-H activation and cyclization can be employed to build fused ring systems. researchgate.net

Another approach involves the annulation of two cyclic systems. whiterose.ac.uk Amine-directed C-H arylation can be used to introduce an aryl group onto a cyclic amine, which can then undergo intramolecular cyclization to form a polycyclic scaffold. whiterose.ac.uk This strategy allows for the creation of diverse and complex three-dimensional structures.

The following table highlights some approaches to synthesizing polycyclic systems related to the quinoxaline framework.

Synthetic StrategyDescriptionResulting Polycyclic SystemReference
Amine-directed C-H arylation/cyclizationAn aryl group is introduced onto a cyclic amine, followed by intramolecular cyclization.Bridged polycyclic scaffolds whiterose.ac.uk
Palladium-catalyzed cascade reactionC-H activation and decarboxylative cyclization of appropriate starting materials.Polycyclic aromatic hydrocarbons and heteroaromatics researchgate.net
Diels-Alder reactionCycloaddition reaction using furan (B31954) derivatives derived from biomass.Tricyclic compounds rsc.org

Structure–Property Relationships of Substituted this compound Derivatives on Chemical Reactivity and Stability

The amino group at the 6-position is an electron-donating group, which increases the electron density of the aromatic system. This can affect the reactivity of the quinoxaline core towards electrophilic substitution and can also influence the basicity of the nitrogen atoms in the quinoxaline ring.

In quinoxalinone derivatives, the position of substituents can dictate the site of further reactions. For example, in 6-benzoyl-3-methyl-2(1H)quinoxalinone, the benzoyl group acts as an electron-withdrawing group, influencing the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. mdpi.com

For quinoxaline 1,4-dioxides, substituents on the benzene (B151609) ring play a crucial role in their chemical and biological properties. Electron-withdrawing groups, such as halogens, can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov This is a key strategy for modifying the properties of these compounds. For instance, the introduction of a halogen atom at the 6-position of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides was found to enhance their activity in certain biological assays. nih.gov

The stability of these derivatives can also be affected by substituents. For example, the presence of bulky groups near the reactive centers might sterically hinder reactions, thereby increasing the compound's kinetic stability. The electronic effects of substituents also play a role in thermodynamic stability.

A study on 2,3-substituted quinoxalin-6-amine analogs revealed that modifications at the 2 and 3 positions, as well as the derivatization of the 6-amino group into ureas, significantly impacted their biological activity. researchgate.net This highlights the importance of systematic structural modifications in tuning the properties of the quinoxaline scaffold.

The following table summarizes the effects of different substituents on the properties of quinoxaline derivatives.

Substituent TypePositionEffect on ReactivityEffect on StabilityReference
Electron-donating (e.g., -NH2)6-positionIncreases electron density, affects basicityInfluences thermodynamic stability researchgate.net
Electron-withdrawing (e.g., -COPh)6-positionDeactivates the ring towards electrophiles, influences N-H acidity in quinoxalinonesCan affect stability through electronic effects mdpi.com
Electron-withdrawing (e.g., Halogen)6- or 7-positionActivates the ring for nucleophilic substitution in N-oxidesCan influence stability and biological activity nih.gov
Various substituents2- and 3-positionsSignificantly alters biological and chemical propertiesCan provide steric hindrance, affecting kinetic stability researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-methylquinoxalin-6-amine (B6236661).

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 2-methylquinoxaline (B147225), the methyl group protons (CH₃) typically appear as a sharp singlet. For this compound, the introduction of the amine group (NH₂) at the 6-position influences the chemical shifts of the aromatic protons. One study reported a sharp singlet at δ 2.825 ppm for the methyl group protons and a broad, D₂O exchangeable singlet at δ 3.742 ppm corresponding to the NH₂ protons. The aromatic protons were observed as a multiplet in the range of δ 6.77-8.00 ppm. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the parent 2-methylquinoxaline, distinct signals are observed for the methyl carbon and the various carbons of the quinoxaline (B1680401) ring system. The specific chemical shifts for this compound would be influenced by the electron-donating nature of the amino group.

Table 1: Representative ¹H NMR Spectral Data

Assignment Chemical Shift (δ) in ppm Multiplicity Reference
CH₃ 2.825 Singlet nih.gov
NH₂ 3.742 Broad Singlet (D₂O exchangeable) nih.gov
Aromatic H 6.77-8.00 Multiplet nih.gov

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

HSQC correlates directly bonded proton and carbon atoms. libretexts.org This experiment would definitively link the proton signals of the methyl group and the aromatic rings to their corresponding carbon atoms in this compound.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, an HMBC experiment could show a correlation between the methyl protons and the C2 carbon of the quinoxaline ring, as well as with adjacent ring carbons, confirming the position of the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorption bands would include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comquimicaorganica.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ region. uc.edu

N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected in the 1650-1475 cm⁻¹ region. uc.edu

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com

For this compound (C₉H₉N₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the nominal molecular weight is an odd number (159 g/mol ). libretexts.orgmiamioh.edu

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the fragmentation can be more complex, often involving the stable aromatic ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M]⁺ 159 Molecular Ion
[M+H]⁺ 160 Protonated Molecule
[M+Na]⁺ 182 Sodiated Adduct

Electronic Spectroscopy: UV-Vis for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π→π* (pi to pi-star) and n→π* (n to pi-star) transitions.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions, resulting in strong absorption bands.

n→π transitions* involve the promotion of an electron from a non-bonding atomic orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are typically of lower energy and have weaker absorption intensity compared to π→π* transitions.

In quinoxaline derivatives, the fused aromatic ring system constitutes a large conjugated π-system. The presence of the amino (-NH2) group, an auxochrome, on the ring can influence the absorption maxima (λmax) and their intensities. While specific UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, analysis of related quinoxaline derivatives shows that the electronic spectra are complex, with multiple absorption bands in the UV region. For instance, studies on other quinoxaline derivatives have confirmed the presence of chemical interactions and the formation of inhibitor-metal complexes in solution through UV-vis spectroscopic analysis. nih.gov

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial evidence for the elemental composition of a newly synthesized compound, allowing for the verification of its chemical formula. The experimental percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₉H₉N₃, with a molecular weight of 159.19 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011 / 159.19) * 100% = 67.90%

Hydrogen (H): (9 * 1.008 / 159.19) * 100% = 5.70%

Nitrogen (N): (3 * 14.007 / 159.19) * 100% = 26.40%

Synthesis of this compound has been reported, and its composition confirmed using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement that corroborates the elemental formula. acs.org The reported mass spectral data showed a calculated m/z for [C₉H₉N₃ + H]⁺ of 160.0869, with the found value being 160.09, confirming the elemental composition. acs.org

ElementTheoretical Percentage (%)Experimental Confirmation Method
Carbon (C)67.90High-Resolution Mass Spectrometry (HRMS) acs.org
Hydrogen (H)5.70
Nitrogen (N)26.40

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. This information is invaluable for understanding the physical properties of the solid-state material.

While a specific single-crystal X-ray structure for this compound was not found in the reviewed literature, numerous studies on related quinoxaline derivatives have been published. dntb.gov.uabiomedres.us These studies reveal common structural motifs and intermolecular interactions. For instance, the crystal structure of 3-Hydroxy-5-methyl-2-(quinoxaline-6-carbonyl)cyclohex-2-en-1-one was found to crystallize in the triclinic system with space group Pī. uni-siegen.de In other derivatives, the quinoxaline ring system is often nearly planar, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds (e.g., C—H···O, C—H···N) and π–π stacking interactions. researchgate.net The study of isostructural crystals of various quinoxaline derivatives highlights how weak hydrogen bonds and halogen bonds influence crystal packing. researchgate.net Such analyses are crucial for crystal engineering and understanding structure-property relationships. dntb.gov.ua

ParameterValueReference
Crystal SystemTriclinic uni-siegen.de
Space Group
a (Å)7.9829(2)
b (Å)8.1462(2)
c (Å)10.7057(3)
Volume (ų)692.12(3)

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. abo.fi

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems. uni-siegen.de

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. Its peaks correspond to the temperatures of the fastest decomposition.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material. wikipedia.org It detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. uni-siegen.dewikipedia.org

Specific TGA/DTA data for this compound are not available in the surveyed literature. However, studies on related heterocyclic compounds demonstrate the utility of these techniques. For example, the thermal analysis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one showed that the compound was thermally stable up to its melting point, with decomposition occurring at higher temperatures. nih.gov TGA/DTA curves provide a comprehensive profile of a material's thermal behavior, identifying temperatures for phase transitions and decomposition, which is critical for assessing its stability. abo.fi

TechniqueProperty MeasuredInformation Obtained
Thermogravimetric Analysis (TGA)MassThermal stability, decomposition temperatures, sample composition abo.fi
Differential Thermal Analysis (DTA)Temperature Difference (ΔT)Melting points, crystallization, phase transitions, reaction enthalpies wikipedia.org

Electrochemical Characterization Techniques (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are widely employed to study the behavior of molecules at electrode-electrolyte interfaces, with significant applications in fields like corrosion science. Quinoxaline derivatives, due to their heteroatoms (N) and π-electron systems, are frequently investigated as corrosion inhibitors for metals in acidic media. researchgate.net

Potentiodynamic Polarization (PDP) involves scanning the potential of a working electrode and measuring the resulting current. The data yields key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the polarization curves. imist.manajah.edu

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies. The data, often presented as Nyquist plots, can be modeled with an equivalent electrical circuit to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon addition of an inhibitor suggest the formation of a protective film on the metal surface. imist.manajah.edu

While studies specifically on this compound were not found, extensive research on similar quinoxaline derivatives demonstrates their effectiveness as mixed-type corrosion inhibitors. imist.manajah.edu The inhibition efficiency often increases with concentration, and the adsorption typically follows the Langmuir isotherm. najah.eduresearchgate.net

Concentration (M)Ecorr (mV vs SCE)icorr (μA/cm²)Inhibition Efficiency (IE %)Reference
Blank-474937- najah.edu
5x10⁻⁴-47915883.1
1x10⁻³-47510488.9
5x10⁻³-4868590.9
Concentration (M)Rct (Ω·cm²)Cdl (μF/cm²)Inhibition Efficiency (IE %)Reference
Blank6379- najah.edu
5x10⁻⁴3215880.3
1x10⁻³4754486.7
5x10⁻³7803191.9

Computational and Theoretical Investigations of 2 Methylquinoxalin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. These methods are used to determine molecular geometries, energy levels, and various reactivity indices.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netaps.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large molecular systems like quinoxaline (B1680401) derivatives. researchgate.net DFT calculations are typically employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net

For quinoxaline derivatives, DFT methods, particularly using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311G, are commonly applied to calculate structural and electronic properties. researchgate.netnajah.edujmaterenvironsci.com These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The electronic structure analysis reveals the distribution of electrons within the molecule, which governs its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comschrodinger.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. jocpr.comphyschemres.org The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy corresponds to its electron affinity. jocpr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jocpr.comschrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jmaterenvironsci.com For quinoxaline derivatives, both electron-donating and electron-accepting substituents have been shown to reduce the HOMO-LUMO gap, thereby increasing molecular reactivity. jocpr.com

Computational studies on related compounds like 3-methylquinoxalin-2(1H)-one (MQO) and 3-aminoquinoxalin-2(1H)-one (AQO) provide insight into how substituents affect these orbital energies. jocpr.com The presence of an amino group, similar to that in 2-Methylquinoxalin-6-amine (B6236661), tends to raise the HOMO energy level, making the molecule a better electron donor. jocpr.com

Table 1: Calculated HOMO-LUMO Energies for Related Quinoxaline Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Quinoxalin-2(H)-one (QO)-6.19-1.554.64 jocpr.com
3-methylquinoxalin-2(1H)-one (MQO)-6.04-1.474.57 jocpr.com
3-aminoquinoxalin-2(1H)-one (AQO)-5.61-1.204.41 jocpr.com

Data calculated in the aqueous phase using the B3LYP/6-311G basis set. jocpr.com

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. orientjchem.org These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). jocpr.com

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I+A)/2, where I is the ionization potential and A is the electron affinity. jmaterenvironsci.com

Chemical Hardness (η) signifies the resistance to change in the electron distribution or charge transfer. It is defined as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jmaterenvironsci.comphyschemres.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. jmaterenvironsci.com

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov

These parameters are crucial for predicting how a molecule will interact with other chemical species. For instance, an inhibitor with a lower hardness value (and thus higher softness) is generally expected to have a higher inhibition efficiency. jmaterenvironsci.com

Table 2: Global Reactivity Descriptors for Related Quinoxaline Derivatives

CompoundChemical Potential (µ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Source
Quinoxalin-2(H)-one (QO)-3.872.323.23 jocpr.com
3-methylquinoxalin-2(1H)-one (MQO)-3.752.283.08 jocpr.com
3-aminoquinoxalin-2(1H)-one (AQO)-3.402.202.63 jocpr.com

Data calculated in the aqueous phase using the B3LYP/6-311G basis set. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. elixirpublishers.comwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential.

For quinoxaline derivatives, MEP maps consistently show that the most negative potential is located around the nitrogen atoms of the pyrazine (B50134) ring, indicating these are the primary sites for electrophilic attack. elixirpublishers.comresearchgate.net The hydrogen atoms, particularly those of an amine substituent like in this compound, would be expected to show positive potential, marking them as sites for nucleophilic interaction. elixirpublishers.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netrsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, binding processes, and the stability of molecular complexes. nih.gov

For quinoxaline derivatives, MD simulations have been employed to study their potential as inhibitors for various biological targets, such as enzymes, or as corrosion inhibitors on metal surfaces. researchgate.netresearchgate.net These simulations can predict the stability of a quinoxaline derivative within the active site of a protein, revealing key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. rsc.orgresearchgate.net In the context of corrosion inhibition, MD simulations can model the adsorption of quinoxaline molecules onto a metal surface, providing insights into the mechanism of protection. najah.eduresearchgate.net Such studies are valuable for designing new quinoxaline-based drugs or materials with enhanced performance. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties or biological activities. researchgate.nethanyang.ac.kr The goal of QSPR is to develop a mathematical model that can predict the properties of new, untested compounds based solely on their molecular structure. grafiati.com

The process involves calculating a large number of molecular descriptors for a set of compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic. hanyang.ac.kr Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that relates a subset of these descriptors to the property of interest. hanyang.ac.kr

QSPR studies have been successfully applied to quinoxaline derivatives to predict various properties, including melting points, biological activities like receptor binding affinity, and inhibition efficiencies. researchgate.nettandfonline.com For example, a QSAR (a type of QSPR for biological activity) model for 2-(4-methylpiperazin-1-yl)quinoxaline derivatives identified descriptors related to molecular shape and charge distribution as being important for their binding affinity to the human histamine (B1213489) H4 receptor. tandfonline.com Such models are powerful tools in rational drug design and materials science, enabling the virtual screening and optimization of new quinoxaline-based compounds. researchgate.net

Reaction Mechanism Elucidation via Computational Approaches

The elucidation of chemical reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how reactants are transformed into products. Computational chemistry has emerged as an indispensable tool in this field, offering a window into the transient and often experimentally inaccessible aspects of a reaction, such as transition states and short-lived intermediates. smu.edulbl.gov For quinoxaline systems, including this compound, computational approaches are critical for understanding their synthesis, reactivity, and biological interactions.

The primary computational method employed for mechanism elucidation is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. sumitomo-chem.co.jp DFT calculations allow researchers to map out the potential energy surface (PES) of a reaction. This involves identifying the minimum energy structures of reactants and products, as well as the first-order saddle points that correspond to transition states. smu.edu The energy difference between the reactants and the transition state determines the activation energy, a key parameter for predicting reaction rates. sumitomo-chem.co.jp

A typical computational investigation into a reaction mechanism follows several key steps:

Stationary Point Calculation: The geometries of reactants, products, and potential intermediates are optimized to find their lowest energy conformations. Transition state structures connecting these minima are then located. smu.edu

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. Minima (reactants, products, intermediates) have all real frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct energy minima on the PES. smu.edu

For quinoxaline derivatives, these methods have been applied to understand various reactions. For example, computational studies on the redox reactions of quinoxalin-2-one and its amino derivatives use DFT to calculate redox potentials and analyze the electronic properties that govern the reaction. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand how substituents, like a methyl or amino group, influence the molecule's tendency to be oxidized or reduced. researchgate.net The amino derivative of quinoxalin-2-one, for instance, has a more negative reduction potential, indicating a greater tendency for its reduced form to be oxidized by donating electrons. researchgate.net

The Unified Reaction Valley Approach (URVA) offers a more detailed analysis by examining the reaction path and the valley that surrounds it. smu.edu This method can partition a complex reaction mechanism into distinct phases: a contact phase, a preparation phase where reactants geometrically and electronically prepare for the reaction, one or more transition state phases where bond breaking and formation occur, and finally product adjustment and separation phases. smu.edu This level of detail helps to uncover the specific electronic factors that control the reaction's energetics and mechanism. smu.edu

Table 1: Calculated Quantum Chemical Parameters for Quinoxalin-2-one (QO) and its Derivatives Data sourced from DFT/B3LYP/6-311G basis set calculations in an aqueous phase. researchgate.net

CompoundRedox Potential (eV vs. SHE)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoxalin-2-one (QO)0.123-6.44-1.924.52
3-Methylquinoxalin-2(1H)-one (MQO)0.015-6.19-1.824.37
3-Aminoquinoxalin-2(1H)-one (AQO)-0.254-5.70-1.414.29

Development of New Computational Methodologies for Quinoxaline Systems

The complexity of chemical reactions and the vastness of chemical space necessitate the continuous development of new and more efficient computational methodologies. For quinoxaline systems, these advancements aim to improve the accuracy of predictions, increase the scale of problems that can be tackled, and automate the process of reaction discovery. cecam.org

One significant area of development is the integration of machine learning (ML) with quantum chemical calculations. lbl.gov Traditional computational studies often focus on a single, predefined reaction pathway. However, complex reactions can involve extensive chemical reaction networks (CRNs) with numerous intermediates and competing pathways. lbl.gov ML techniques can be trained on data from quantum chemical calculations to predict reaction outcomes, identify novel reaction pathways, and even suggest optimal synthesis routes without the need to explicitly calculate every possibility. lbl.govcecam.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational methodology. researchgate.net These are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with a specific property or biological activity. For quinoxaline systems, QSPR models have been developed to predict their performance as corrosion inhibitors for steel. researchgate.net In such studies, a set of molecular descriptors (e.g., constitutional indices, quantum chemical parameters) for a series of quinoxaline compounds is correlated with their experimentally measured inhibition efficiencies. researchgate.net Both linear models and more complex nonlinear models, such as those using artificial neural networks (ANN), have been employed, with nonlinear models often showing superior predictive performance. researchgate.net These validated models can then be used to predict the efficiency of new, unsynthesized quinoxaline derivatives, guiding the design of more effective compounds. researchgate.net

Furthermore, advances in semi-empirical and ML-based quantum mechanical methods (e.g., GFN2, ANI-1) are dramatically increasing the speed of reaction discovery. cecam.org These methods provide a balance of speed and accuracy that allows for the exploration of large and complex reaction networks that would be computationally prohibitive with high-level DFT or ab initio methods. Coupling these fast methods with algorithms for exploring potential energy surfaces paves the way for automated mechanism discovery and the prediction of reactivity in diverse chemical environments. cecam.org

Table 2: Performance Metrics for a QSPR Artificial Neural Network (ANN) Model Predicting Corrosion Inhibition Efficiency of Quinoxalines Data sourced from a study on quinoxaline-based corrosion inhibitors. researchgate.net

MetricValue
Root Mean Square Error (RMSE)5.4160
Mean Square Error (MSE)29.3336
Mean Absolute Deviation (MAD)2.3816
Mean Absolute Percentage Error (MAPE)5.0389

Advanced Materials Applications of 2 Methylquinoxalin 6 Amine Scaffolds

Organic Semiconductors and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are a significant class of organic semiconductors due to their inherent electron-deficient nature, which facilitates efficient charge transport. researchgate.netnih.gov Their structural diversity allows for precise tuning of molecular structures to optimize performance for specific electronic and photonic applications. researchgate.netrsc.org This versatility has led to their use in a variety of optoelectronic devices.

The electron-deficient pyrazine (B50134) ring within the quinoxaline scaffold makes its derivatives excellent candidates for electron transport materials (ETMs) and n-type semiconductors in organic electronic devices. researchgate.netnih.gov While historically recognized for hole transport, recent studies have highlighted the significant potential of quinoxaline-based materials as ETMs, exhibiting high electron mobility and efficient charge transfer. rsc.org The ability to modify the quinoxaline core, for instance by introducing electron-withdrawing groups like fluorine atoms, can enhance intermolecular interactions, improve molecular packing, and boost charge transport capabilities. researchgate.net This strategy improves backbone coplanarity and leads to enhanced absorption and carrier mobility. researchgate.net

Derivatives of quinoxaline are widely utilized as emitters and host materials in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties and high charge carrier mobility. nih.gov Donor-acceptor (D-A) type molecules, where an electron-donating group like a diaryl amine is linked to the electron-accepting quinoxaline core, exhibit strong intramolecular charge transfer (ICT) transitions. nih.gov This results in materials that can emit light across the visible spectrum, from yellow-blue to green-red regions. nih.gov

For instance, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and shown to act as yellow-blue fluorescent materials. nih.gov In another example, a D-A-D symmetrical structure using quinoxaline as the acceptor and triphenylamine as the donor (TQT) has been developed for use in high-efficiency fluorescent OLEDs. nih.gov Furthermore, donor-acceptor-donor (D-A-D) type quinoxaline derivatives, such as 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), have been employed as yellow host materials in phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating balanced electron and hole transport properties. indiramahavidyalaya.com

Table 1: Electrochemical Properties of Selected Quinoxaline Amine Derivatives for Optoelectronic Applications

Compound ClassHOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg) (eV)Application
2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives–4.90 to –5.70–3.10 to –3.361.72 to 2.48Solid-State Emitters
Quinoxaline-Carbazole D-A-D Derivatives (e.g., DCQ)---PHOLED Host Material
Quinoxaline-Triphenylamine D-A-D Derivatives (e.g., TQT)---Fluorescent OLED Emitter

Data sourced from multiple studies on quinoxaline derivatives. nih.govnih.govindiramahavidyalaya.com

In the field of photovoltaics, quinoxaline derivatives are extensively used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov These organic dyes typically feature a donor-π-acceptor (D-π-A) structure, where the quinoxaline moiety can act as a potent electron-accepting unit or as part of the π-conjugated bridge. nih.govrsc.org The amine group often serves as the electron donor, while a group like cyanoacrylic acid acts as the electron acceptor and anchoring group to the titanium dioxide (TiO2) semiconductor. nih.govrsc.org

The performance of these dyes is highly dependent on their molecular structure. For example, studies on novel quinoxaline-based organic sensitizers with a triphenylamine donor unit have shown that the orientation and conjugation path between the donor and acceptor significantly impact the power conversion efficiency (PCE). rsc.org A sensitizer with a "horizontal" conjugation (RC-22), where the triphenylamine was directly connected to the 5-position of the quinoxaline unit, achieved a PCE of 5.56%, which was considerably higher than the 3.30% PCE of a "vertical" conjugation design (RC-21). rsc.org This highlights that the quinoxaline unit is a promising component in organic sensitizers for DSSCs. rsc.org Further molecular engineering, such as creating dual donor-dual acceptor (DD-π-AA) frameworks, has been shown to produce dyes with broad, panchromatic absorption, which is highly desirable for efficient light harvesting. eurjchem.com

Table 2: Performance of Quinoxaline-Based Dyes in DSSCs

Dye DesignationMolecular Structure TypePower Conversion Efficiency (η)Key Feature
RC-21D-π-A (Vertical Conjugation)3.30%Triphenylamine donor linked to 2,3-diphenyl rings on quinoxaline. rsc.org
RC-22D-A-π-A (Horizontal Conjugation)5.56%Triphenylamine donor linked directly to the 5-position of the quinoxaline. rsc.org
AP3DD-π-AA5.5%Thienopyrazine (TPz)-based dye with panchromatic absorption. eurjchem.com

Chemical Sensors and Probes (e.g., Chromogenic and Fluorogenic Sensors)

The incorporation of amine groups into quinoxaline scaffolds has led to the development of effective chemical sensors and probes. ipp.pt These sensors can detect specific analytes through changes in their color (chromogenic) or fluorescence (fluorogenic) properties. ipp.ptorganic-chemistry.org

A notable application is the detection of trace amounts of water in organic solvents. ipp.pt An amine-incorporated, electron-rich quinoxaline scaffold was designed that exhibited a significant solvatochromic effect and a large Stokes shift, making it an effective fluorescent sensor for quantitatively detecting low levels of moisture in solvents like acetonitrile, THF, and DMF, with detection limits as low as 0.012%. ipp.pt Test strips prepared with this probe allow for simple, qualitative monitoring of water content via color changes under UV light. ipp.pt

Additionally, aminoquinoxaline derivatives have been developed as dual-channel optical sensors for pH measurement in aqueous media. organic-chemistry.org A "push-pull" quinoxaline was synthesized with electron-donating aminopropyl groups, which also enhance water solubility. organic-chemistry.org This compound exhibits distinct shifts in both its absorption and emission spectra in response to changes in pH in the acidic range (pH 1–5), allowing for dual colorimetric and fluorescent monitoring. organic-chemistry.org These spectral changes are observable by the naked eye, facilitating rapid semi-quantitative analysis. organic-chemistry.org

Polymeric Materials Incorporating Quinoxaline Units

The integration of quinoxaline units into polymer backbones is a strategy to create high-performance materials with enhanced thermal stability, chemical resistance, and specific electronic properties. nih.gov Aromatic polyamides, known for their robustness, can be made more processable by incorporating bulky or heterocyclic groups like quinoxaline into the main chain. nih.gov

For example, polyamides synthesized from the diamine monomer 2,3-bis-p-aminophenylquinoxaline were found to be soluble in common organic solvents such as DMSO and DMF, a significant advantage over many poorly soluble aromatic polyamides. nih.gov These quinoxaline-based polyamides also demonstrated good thermal stability, with char yields ranging from 65% to 82% at 600°C in a nitrogen atmosphere. nih.gov

In the realm of organic electronics, polymers containing quinoxaline units have shown remarkable success. A notable example is the polymer PTQ10, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)], which has achieved power conversion efficiencies of over 16% in polymer solar cells when paired with the Y6 acceptor, demonstrating the high potential of quinoxaline-based polymers in photovoltaic applications. researchgate.net

Precursors for Inorganic Materials Synthesis

Quinoxaline derivatives, including those with amine functionalities, can act as ligands that coordinate with various metal ions to form metal complexes. nih.goveurjchem.com These organometallic compounds can serve as precursors for the synthesis of inorganic materials through processes like thermal decomposition. The thermal analysis of these metal complexes provides insight into their stability and decomposition pathways, which is crucial for controlling the synthesis of the final inorganic product, typically a metal oxide. indiramahavidyalaya.comeurjchem.comaristonpubs.com

Studies on the thermal behavior of metal complexes with quinoxaline-based ligands show that they are often thermally stable, with decomposition occurring in multiple stages. indiramahavidyalaya.comeurjchem.com The process typically involves the initial loss of any lattice or coordinated water molecules, followed by the decomposition of the organic ligand moiety at higher temperatures, ultimately yielding a stable metal oxide. indiramahavidyalaya.com The high activation energies calculated from thermogravimetric analysis (TGA) reflect the thermal stability of these complexes. researchgate.net By carefully controlling the decomposition conditions (temperature, atmosphere), the quinoxaline-metal complex can be used to produce specific inorganic materials with desired properties.

Structure Property Relationships in 2 Methylquinoxalin 6 Amine Derivatives Chemical and Material Focus

Influence of Substituents on Electronic Properties (e.g., Electron-Donating/Withdrawing Effects, Dipole Moments)

The electronic characteristics of 2-methylquinoxalin-6-amine (B6236661) derivatives are highly sensitive to the nature of the substituents attached to the quinoxaline (B1680401) core. These substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct effects on the molecule's electron density distribution, and consequently, its reactivity and photophysical properties. studypug.comlibretexts.org

Electron-Donating and Electron-Withdrawing Effects:

Electron-Donating Groups (EDGs): Groups like amines (-NH2), alkoxy (-OR), and alkyl groups (-R) increase the electron density of the quinoxaline ring system. studypug.com The 6-amino group in the parent compound is itself an EDG, enhancing the nucleophilicity of the molecule. Further substitution with EDGs can amplify this effect, making the derivative more susceptible to electrophilic attack and influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. studypug.com For instance, the presence of an amino group generally raises the HOMO energy level, making the compound easier to oxidize.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the quinoxaline core. studypug.comlibretexts.org This reduction in electron density makes the molecule more electrophilic and less prone to oxidation. nih.gov EWGs also tend to lower both the HOMO and LUMO energy levels. nih.gov The introduction of EWGs can significantly alter the reactivity; for example, in some quinoxaline 1,4-dioxides, the presence of a CO2Me or CF3 group favors the formation of the 6-substituted isomer. nih.gov

Dipole Moments:

Table 1: Influence of Substituent Type on the Electronic Properties of Quinoxaline Derivatives
Substituent TypeExamplesEffect on Electron DensityImpact on HOMO/LUMO GapGeneral Reactivity Trend
Electron-Donating (EDG)-NH2, -OH, -OR, -CH3IncreasesGenerally decreasesMore nucleophilic, prone to oxidation
Electron-Withdrawing (EWG)-NO2, -CN, -Cl, -CF3DecreasesGenerally increasesMore electrophilic, less prone to oxidation

Steric Effects and Molecular Conformation on Chemical Reactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, and the spatial bulk of its substituents (steric effects) play a critical role in determining the chemical reactivity of this compound derivatives.

Steric Hindrance:

The size of substituents on the quinoxaline ring can hinder the approach of reactants to a reaction center. For instance, bulky groups near a reactive site can slow down or even prevent a reaction from occurring. mdpi.com This is particularly relevant in nucleophilic substitution reactions where the accessibility of the electrophilic carbon atom is crucial. The methyl group at the 2-position of this compound itself introduces a degree of steric hindrance that can influence subsequent reactions.

Molecular Conformation and Planarity:

The quinoxaline ring system is largely planar, which facilitates π-π stacking interactions in the solid state and in solution. scbt.com However, the introduction of bulky substituents can cause distortions in this planarity. Such conformational changes can affect the molecule's electronic properties and its ability to interact with other molecules or surfaces. For example, in some 2-(2'-aminophenyl)benzothiazole derivatives, which are structurally related to quinoxalines, the angle between the benzothiazole (B30560) plane and the phenyl ring can vary significantly depending on the substituents, impacting their photophysical properties. mdpi.com

The interplay between steric and electronic effects is often complex. A bulky alkyl group, for example, is weakly electron-donating but can also sterically hinder reactions. studypug.com In a study of pyrene-based compounds, a slight change in the molecular conformation due to different cyclic ketone bridging groups led to dramatically different optical properties, with one derivative being aggregation-induced emission (AIE)-active while the other was not. gdut.edu.cn This highlights the profound impact of subtle structural changes on the macroscopic properties of a molecule.

Table 2: Impact of Steric Effects on the Reactivity of this compound Derivatives
Steric FactorDescriptionEffect on ReactivityExample
Steric HindranceThe spatial bulk of substituents near a reaction center.Can slow down or prevent reactions by blocking the approach of reactants.A bulky substituent at the 3-position may hinder nucleophilic attack at the 2-position.
Molecular ConformationThe three-dimensional arrangement of atoms in the molecule.Affects planarity, which in turn influences π-π stacking and electronic properties.Large substituents can distort the quinoxaline ring, altering its photophysical behavior.

Relationship Between Molecular Structure and Adsorption Behavior

The ability of this compound derivatives to adsorb onto surfaces is a key property, particularly in applications such as corrosion inhibition. The efficiency of this adsorption is intrinsically linked to the molecule's structure.

Role of Heteroatoms and π-Electrons:

The quinoxaline ring, with its nitrogen heteroatoms and delocalized π-electrons, is a primary site for interaction with metal surfaces. najah.edu The nitrogen atoms can coordinate with metal atoms, while the π-system can interact with the vacant d-orbitals of the metal. najah.edu The presence of the 6-amino group provides an additional site for interaction through its lone pair of electrons.

Influence of Substituents on Adsorption:

The introduction of different functional groups can significantly modify the adsorption behavior. Substituents that increase the electron density on the quinoxaline ring, such as EDGs, can enhance the molecule's ability to donate electrons to the metal surface, thereby strengthening the adsorption bond. imist.ma Conversely, the size and orientation of the molecule also play a role. Larger molecules may cover a greater surface area, but their orientation on the surface, which is influenced by the substituents, is also critical.

Theoretical studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been employed to understand the adsorption mechanism of quinoxaline derivatives. najah.eduresearchgate.net These studies have shown that the inhibition efficiency of quinoxaline-based corrosion inhibitors is directly related to their ability to adsorb strongly onto the metal surface. najah.eduresearchgate.net The adsorption process often follows models like the Langmuir isotherm, indicating the formation of a monolayer on the surface. najah.edu

Table 3: Structural Features Influencing the Adsorption of this compound Derivatives
Structural FeatureRole in AdsorptionEffect on Adsorption Strength
Quinoxaline RingProvides π-electrons for interaction with metal d-orbitals.Forms a key part of the adsorption interaction.
Nitrogen HeteroatomsAct as coordination sites with metal atoms.Enhances the strength of the adsorption bond.
6-Amino GroupProvides a lone pair of electrons for coordination.Increases the molecule's ability to adsorb.
SubstituentsModify the electronic properties and steric profile of the molecule.Electron-donating groups generally enhance adsorption.

Tunable Properties through Molecular Engineering (e.g., Liquid Crystals, Charge Transport)

By strategically modifying the structure of this compound, it is possible to engineer derivatives with tailored properties for advanced material applications, such as liquid crystals and organic semiconductors.

Liquid Crystals:

Charge Transport:

Organic semiconductors are materials that can transport electrical charge, and their properties are highly dependent on their molecular structure and solid-state packing. The extended π-conjugated system of the quinoxaline ring provides a pathway for charge transport. nih.gov The efficiency of this transport is governed by the intermolecular orbital overlap, which is influenced by the molecular packing in the solid state. nih.gov

By introducing specific substituents, the HOMO and LUMO energy levels of this compound derivatives can be tuned to facilitate either hole (p-type) or electron (n-type) transport. beilstein-journals.orgrsc.org For example, attaching strong electron-donating groups can raise the HOMO level, making the material more suitable for p-type conduction, while strong electron-withdrawing groups can lower the LUMO level, favoring n-type conduction. beilstein-journals.orgrsc.org Studies on related heterocyclic systems have shown that hole mobilities can vary significantly with changes in substituents, demonstrating the potential for fine-tuning charge transport properties through molecular engineering. beilstein-journals.org

Table 4: Molecular Engineering Strategies for Tunable Properties in this compound Derivatives
Target PropertyMolecular Design StrategyKey Structural Features
Liquid CrystallinityIntroduce a rigid core and flexible side chains.Quinoxaline core with long alkyl/alkoxy chains.
Charge TransportTune HOMO/LUMO levels and optimize molecular packing.Extended π-conjugation, electron-donating/withdrawing substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylquinoxalin-6-amine, and what reaction conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrogenation. For example, Scheme 6 in outlines a protocol using NaH in DMF with fluoroethanol or morpholinoethanol, followed by hydrogenation with Pd/C in THF or DCM/EtOH . Similar quinoxaline derivatives (e.g., 7-substituted analogs) often employ catalytic hydrogenation or condensation reactions, as described in Takano et al. (2005) and Olsson & Grivas (1986) .

Q. How is this compound characterized structurally in academic research?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely used for precise structural determination, particularly for resolving bond angles and torsional conformations . Complementary techniques include 1^1H/13^{13}C NMR for functional group validation and LC-MS for purity assessment (methods inferred from quinoline analogs in and ).

Q. What spectroscopic methods are critical for analyzing impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with UV detection are standard for identifying byproducts. For example, protocols in and emphasize gradient elution with C18 columns and mobile phases like acetonitrile/water for resolving polar impurities.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic systems?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) is recommended. highlights the use of Design of Experiments (DoE) to assess parameters like temperature, pressure, and catalyst loading, with ANOVA for statistical validation of optimal conditions .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., MIC testing vs. time-kill kinetics) is critical. For instance, ’s anti-mycobacterial study employed dose-response curves and cytotoxicity assays to distinguish specific activity from nonspecific effects . Contradictory solubility or stability data may require pH-dependent solubility profiling or accelerated degradation studies.

Q. How can computational tools aid in retrosynthetic planning for novel this compound analogs?

  • Methodological Answer : AI-driven platforms like Template_relevance Reaxys () enable retrosynthetic analysis by mining reaction databases for analogous transformations. Density Functional Theory (DFT) calculations further predict feasible intermediates and transition states .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Methodological Answer : In silico models (e.g., ECOSAR or TEST) can predict acute/chronic toxicity based on structural alerts. notes the absence of experimental data, so extrapolation from structurally similar compounds (e.g., 4-(Benzyloxy)-2-methylquinolin-6-amine) is advised, followed by zebrafish embryo assays for validation .

Q. How can crystallographic challenges (e.g., twinning) be mitigated during structural analysis of this compound?

  • Methodological Answer : SHELXL’s twin refinement module ( ) is effective for handling twinned crystals. High-resolution data collection (e.g., synchrotron sources) and iterative refinement with restraints on bond lengths/angles improve model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.